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Compound of Interest

Compound Name: (1R,2S)-2-Methylcyclohexanamine

Cat. No.: B1595976 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

(1R,2S)-2-Methylcyclohexanamine, a chiral amine of interest in synthetic chemistry and drug

development. Due to the limited availability of experimentally derived spectra in public

databases, this guide presents predicted Nuclear Magnetic Resonance (NMR) data, alongside

experimental Mass Spectrometry (MS) data for the isomeric mixture and a detailed analysis of

expected Infrared (IR) absorption bands. Furthermore, this document outlines detailed

experimental protocols for acquiring NMR, IR, and MS data for similar small organic molecules.

Predicted Nuclear Magnetic Resonance (NMR)
Spectroscopic Data
Predicted ¹H and ¹³C NMR data were generated using online prediction tools to provide insights

into the structural characterization of (1R,2S)-2-Methylcyclohexanamine. These predictions

are based on established algorithms and extensive spectral libraries.

1.1. Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of (1R,2S)-2-Methylcyclohexanamine is expected to exhibit

distinct signals corresponding to the protons of the methyl group and the cyclohexyl ring. The

chemical shifts are influenced by the stereochemistry and the electron-withdrawing effect of the

adjacent amino group.
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Proton Assignment
Predicted Chemical

Shift (ppm)
Predicted Multiplicity Integration

H on C1 (CH-NH₂) 2.5 - 2.8 Multiplet 1H

H on C2 (CH-CH₃) 1.5 - 1.8 Multiplet 1H

Methyl Protons (CH₃) 0.9 - 1.1 Doublet 3H

Cyclohexyl Protons

(CH₂)
1.0 - 1.9 Multiplets 8H

Amino Protons (NH₂) 1.0 - 2.5 Broad Singlet 2H

1.2. Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum provides information on the carbon framework of the

molecule. The carbon attached to the nitrogen atom is expected to be deshielded and appear

at a higher chemical shift.

Carbon Assignment Predicted Chemical Shift (ppm)

C1 (CH-NH₂) 55 - 60

C2 (CH-CH₃) 35 - 40

Methyl Carbon (CH₃) 15 - 20

Cyclohexyl Carbons (CH₂) 20 - 40

Infrared (IR) Spectroscopy
An experimental IR spectrum for (1R,2S)-2-Methylcyclohexanamine is not readily available.

However, based on the functional groups present, the following characteristic absorption bands

are expected:

N-H Stretching: As a primary amine, two distinct bands are anticipated in the region of 3400-

3250 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the N-H

bonds. These bands are typically weaker and sharper than the O-H stretching bands of

alcohols.[1]
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C-H Stretching: Aliphatic C-H stretching vibrations from the cyclohexane ring and the methyl

group are expected to appear in the region of 3000-2850 cm⁻¹.

N-H Bending (Scissoring): A characteristic absorption for primary amines is the N-H bending

vibration, which is expected in the range of 1650-1580 cm⁻¹.[1]

C-N Stretching: The stretching vibration of the carbon-nitrogen bond in an aliphatic amine

typically appears as a medium to weak band in the 1250-1020 cm⁻¹ region.[2]

N-H Wagging: A broad and strong band due to N-H wagging is characteristic of primary and

secondary amines and is expected in the 910-665 cm⁻¹ region.[2]

Mass Spectrometry (MS)
The following mass spectrometry data is for a mixture of cis- and trans-2-

methylcyclohexylamine, as obtained from the NIST Mass Spectrometry Data Center. The

fragmentation pattern provides valuable information for the identification of the molecular

structure. The molecular ion peak is expected at an m/z corresponding to the molecular weight

of the compound (113.2 g/mol ).

Mass-to-Charge Ratio (m/z) Relative Intensity (%) Possible Fragment

113 5 [M]⁺ (Molecular Ion)

98 100 [M - CH₃]⁺

84 20 [M - C₂H₅]⁺

70 30

56 85

44 95 [CH₃-CH=NH₂]⁺

43 50 [C₃H₇]⁺

41 60 [C₃H₅]⁺

Experimental Protocols
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The following sections provide detailed methodologies for the key spectroscopic techniques

discussed.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1.1. ¹H NMR Spectroscopy Protocol

Sample Preparation: Dissolve approximately 5-10 mg of the amine sample in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is

fully dissolved.

Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it

into the magnet.

Spectrometer Setup:

Load a standard proton experiment parameter set.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity, optimizing the peak shape of the solvent

signal.

Set the appropriate spectral width, transmitter offset, and number of scans. For a routine

¹H spectrum, 8 to 16 scans are typically sufficient.

Set the relaxation delay (d1) to at least 1-2 seconds to allow for adequate relaxation of the

protons between scans.

Data Acquisition: Acquire the Free Induction Decay (FID).

Data Processing:

Apply a Fourier transform to the FID to obtain the spectrum.

Phase the spectrum to ensure all peaks are in the positive absorptive mode.
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Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an

internal standard like tetramethylsilane (TMS) at 0 ppm.

Perform baseline correction.

Integrate the peaks to determine the relative ratios of the different types of protons.

4.1.2. ¹³C NMR Spectroscopy Protocol

Sample Preparation: A more concentrated sample is generally required for ¹³C NMR

compared to ¹H NMR. Dissolve 20-50 mg of the amine sample in 0.6-0.7 mL of a deuterated

solvent in a clean, dry NMR tube.

Instrumentation: Place the NMR tube in the spectrometer.

Spectrometer Setup:

Load a standard carbon experiment parameter set with proton decoupling.

Lock and shim the spectrometer as described for ¹H NMR.

Set the appropriate spectral width (typically 0-220 ppm for organic molecules), transmitter

offset, and a significantly higher number of scans (e.g., 128, 256, or more) due to the low

natural abundance of ¹³C.

A relaxation delay (d1) of 2 seconds is a common starting point.

Data Acquisition: Acquire the FID.

Data Processing:

Apply a Fourier transform to the FID.

Phase the spectrum.

Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Perform baseline correction.
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4.2. Infrared (IR) Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum of

the empty ATR accessory.

Sample Application: Place a small amount of the liquid amine sample directly onto the ATR

crystal. If the sample is a solid, place a small amount on the crystal and apply pressure using

the pressure arm to ensure good contact.

Data Acquisition: Collect the sample spectrum. The instrument software will automatically

ratio the sample spectrum to the background spectrum to generate the final absorbance or

transmittance spectrum.

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a

soft tissue.

4.3. Mass Spectrometry (MS) Protocol (Electron Ionization - EI)

Sample Introduction: Introduce a small amount of the volatile amine sample into the ion

source. This can be done via a direct insertion probe for solids or liquids, or through a gas

chromatograph (GC-MS) for mixtures or to ensure sample purity.

Ionization: The sample molecules are bombarded with a high-energy electron beam (typically

70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier or other detector records the abundance of each ion.

Data Representation: The data is presented as a mass spectrum, which is a plot of relative

ion abundance versus m/z.

Visualized Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound like (1R,2S)-2-Methylcyclohexanamine.
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Caption: General workflow for spectroscopic analysis of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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